Tyrphostin AG 825

Vue d'ensemble

Description

AG 825, également connu sous le nom de Tyrphostin AG 825, est un inhibiteur sélectif et compétitif de l'ATP du récepteur ErbB2. Ce composé est connu pour sa capacité à supprimer la phosphorylation de la tyrosine, avec une valeur IC50 de 0,35 micromolaire. AG 825 a démontré une activité anticancéreuse significative et est connu pour accélérer l'apoptose dans les neutrophiles humains .

Applications De Recherche Scientifique

AG 825 has a wide range of scientific research applications, including:

Cancer Research: AG 825 is used extensively in cancer research due to its ability to inhibit the ErbB2 receptor, which is overexpressed in many types of cancer.

Neurotoxicity Studies:

Cell Signaling Studies: AG 825 is used to study cell signaling pathways involving the ErbB2 receptor and other related pathways.

Mécanisme D'action

Target of Action

Tyrphostin AG 825, also known as AG 825, is a selective inhibitor of ErbB2 . ErbB2, also known as HER2 (Human Epidermal growth factor Receptor 2), is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation .

Mode of Action

AG 825 acts as an ATP-competitive inhibitor, suppressing the tyrosine phosphorylation of ErbB2 . This inhibition leads to the down-regulation of ErbB2 signaling . The compound’s effects are dose and time-dependent .

Biochemical Pathways

The inhibition of ErbB2 signaling by AG 825 triggers an imbalance between extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase activation . This imbalance leads to p38-dependent apoptosis, a form of programmed cell death .

Result of Action

The primary result of AG 825’s action is the induction of apoptosis in cells, particularly in androgen-independent prostate cancer cells . This is significant as it suggests a potential therapeutic use for AG 825 in the treatment of certain types of cancer.

Action Environment

The action of AG 825 can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can impact the effectiveness of AG 825 as it is an ATP-competitive inhibitor . Additionally, the compound’s effectiveness can vary depending on the specific cell type and its androgen-dependence

Méthodes De Préparation

AG 825 est synthétisé par une série de réactions chimiques impliquant l'introduction de divers groupes fonctionnels sur un noyau de benzothiazole. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau de benzothiazole : Ceci implique la réaction du 2-aminothiophénol avec le disulfure de carbone et un halogénure d'alkyle pour former le cycle benzothiazole.

Introduction du groupe cyanoacétamide : Cette étape implique la réaction du dérivé de benzothiazole avec l'acide cyanoacétique ou son ester en présence d'une base.

Formation du produit final :

Analyse Des Réactions Chimiques

AG 825 subit plusieurs types de réactions chimiques, notamment :

Oxydation : AG 825 peut être oxydé pour former divers dérivés oxydés. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : La réduction de AG 825 peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : AG 825 peut subir des réactions de substitution où les groupes fonctionnels sur le cycle benzothiazole sont remplacés par d'autres groupes.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

AG 825 a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : AG 825 est largement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber le récepteur ErbB2, qui est surexprimé dans de nombreux types de cancer.

Études de neurotoxicité :

Études de signalisation cellulaire : AG 825 est utilisé pour étudier les voies de signalisation cellulaire impliquant le récepteur ErbB2 et d'autres voies associées.

Mécanisme d'action

AG 825 exerce ses effets en inhibant sélectivement le récepteur ErbB2, un membre de la famille des récepteurs du facteur de croissance épidermique. Cette inhibition empêche la phosphorylation des résidus de tyrosine sur le récepteur, bloquant ainsi les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. L'inhibition de la signalisation ErbB2 conduit à un déséquilibre entre l'activation de la kinase régulée par le signal extracellulaire 1/2 et la protéine kinase activée par le mitogène p38, conduisant finalement à une apoptose dépendante de p38 .

Comparaison Avec Des Composés Similaires

AG 825 est unique dans son inhibition sélective du récepteur ErbB2. Des composés similaires comprennent :

Tyrphostin AG 879 : Un autre inhibiteur du récepteur ErbB2, mais avec une sélectivité et une puissance différentes.

Tyrphostin AG 1478 : Un inhibiteur du récepteur du facteur de croissance épidermique, qui partage des similitudes structurales avec AG 825 mais cible un récepteur différent.

Acide aurintricarboxylique : Un inhibiteur non spécifique des tyrosine kinases, qui a une activité plus large que celle de AG 825.

La spécificité de AG 825 pour le récepteur ErbB2 et sa puissante activité anticancéreuse en font un outil précieux dans la recherche scientifique.

Propriétés

IUPAC Name |

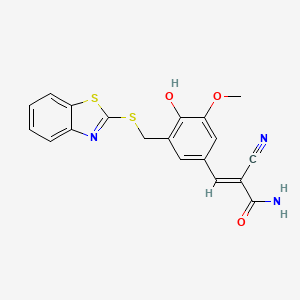

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDONFLNGBQLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017143 | |

| Record name | Tyrphostin AG 825 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-50-2 | |

| Record name | 3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149092-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin AG 825 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.